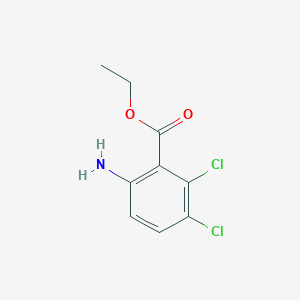![molecular formula C13H17N3O B11876627 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol CAS No. 949100-26-9](/img/structure/B11876627.png)
4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol is a compound that features a benzimidazole moiety linked to a piperidine ring Benzimidazole is a heterocyclic aromatic organic compound, while piperidine is a saturated heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol typically involves the condensation of benzimidazole derivatives with piperidine derivatives. One common method involves the reaction of 1H-benzimidazole with 4-chloromethylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole moiety to its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the benzimidazole moiety.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted derivatives at the piperidine ring.
Applications De Recherche Scientifique
4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-benzo[d]imidazol-2-yl)piperidine: Similar structure but with a different substitution pattern.
4-(1H-imidazol-1-yl)methyl)piperidine: Contains an imidazole ring instead of a benzimidazole ring.
1-(4-hydroxyphenyl)imidazole: Features an imidazole ring with a hydroxyphenyl group.
Uniqueness
4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol is unique due to the presence of both benzimidazole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
949100-26-9 |
|---|---|
Formule moléculaire |
C13H17N3O |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
4-(benzimidazol-1-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C13H17N3O/c17-13(5-7-14-8-6-13)9-16-10-15-11-3-1-2-4-12(11)16/h1-4,10,14,17H,5-9H2 |
Clé InChI |
CERBDBHTMBDLSV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CN2C=NC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11876555.png)
![7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B11876562.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11876569.png)

![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B11876582.png)






![Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate](/img/structure/B11876609.png)

